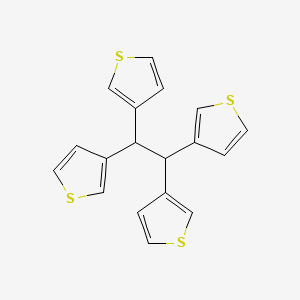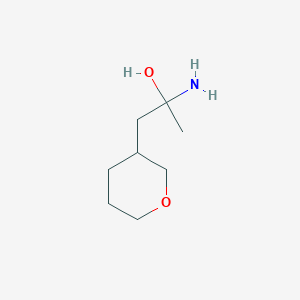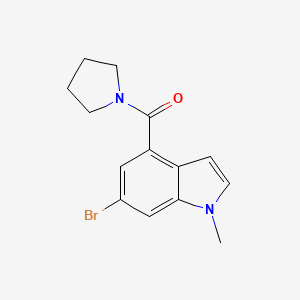
1,1,2,2-Tetra(thiophen-3-yl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetra(thiophen-3-yl)ethane is an organic compound characterized by the presence of four thiophene rings attached to an ethane backbone Thiophene is a sulfur-containing heterocycle, which imparts unique electronic and photophysical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2-tetra(thiophen-3-yl)ethane typically involves the coupling of thiophene derivatives with an ethane core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, where thiophene boronic acids or stannanes react with ethane dihalides under specific conditions .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis would likely involve optimizing the reaction conditions to ensure high yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,2,2-Tetra(thiophen-3-yl)ethane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiophene rings can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetra(thiophen-3-yl)ethane has been explored for various scientific research applications:
Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and conductive polymers.
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Bioimaging: The compound’s photophysical properties are leveraged for imaging applications in biological systems.
Super Resolution Microscopy: Utilized in advanced microscopy techniques for high-resolution imaging
Mecanismo De Acción
The mechanism by which 1,1,2,2-tetra(thiophen-3-yl)ethane exerts its effects is primarily through its electronic structure. The thiophene rings contribute to the compound’s ability to participate in π-π interactions and electron transfer processes. These interactions are crucial for its function in electronic devices and bioimaging applications. The restriction of intramolecular motions (RIM) is a key factor in its aggregation-induced emission (AIE) behavior, which enhances its luminescent properties in the solid state .
Comparación Con Compuestos Similares
1,1,2,2-Tetra(thiophen-2-yl)ethene: Similar in structure but with thiophene rings at different positions, affecting its electronic properties.
1,2-Di(thiophen-2-yl)ethene: A simpler analog with only two thiophene rings, used in similar applications but with different efficiency and properties
Uniqueness: 1,1,2,2-Tetra(thiophen-3-yl)ethane stands out due to its four thiophene rings, which provide a higher degree of conjugation and electronic interaction. This results in enhanced photophysical properties, making it more suitable for applications requiring high luminescence and electronic conductivity .
Propiedades
Fórmula molecular |
C18H14S4 |
|---|---|
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
3-[1,2,2-tri(thiophen-3-yl)ethyl]thiophene |
InChI |
InChI=1S/C18H14S4/c1-5-19-9-13(1)17(14-2-6-20-10-14)18(15-3-7-21-11-15)16-4-8-22-12-16/h1-12,17-18H |
Clave InChI |
CEIXOMATXHJSOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C(C2=CSC=C2)C(C3=CSC=C3)C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one](/img/structure/B12067950.png)



![5-[(E)-2-nitroprop-1-enyl]-1-benzofuran](/img/structure/B12067964.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)


![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)


